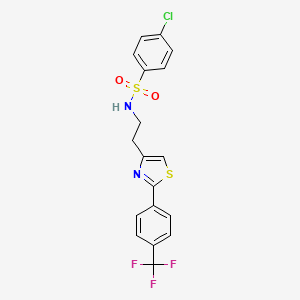

4-chloro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-chloro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H14ClF3N2O2S2 and its molecular weight is 446.89. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-chloro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole ring, a trifluoromethyl group, and a sulfonamide moiety, which are known to enhance biological activity. The structural formula can be represented as follows:

- Antitumor Activity : The presence of the thiazole ring is significant in mediating anticancer effects. Compounds with similar structures have shown cytotoxicity against various cancer cell lines. For instance, thiazole derivatives have been linked to inhibition of tumor growth through apoptosis induction and cell cycle arrest in cancer cells .

- Antimicrobial Properties : The sulfonamide group contributes to antimicrobial activity by inhibiting bacterial folic acid synthesis. Compounds with sulfonamide moieties have demonstrated effectiveness against a range of pathogens, including resistant strains .

Antitumor Efficacy

A study conducted on various thiazole derivatives indicated that compounds similar to this compound exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A-431 | < 1.98 |

| Compound 9 | HT29 | < 1.61 |

| Compound 10 | MCF7 | < 1.98 |

Antimicrobial Activity

The antimicrobial activity of thiazole derivatives has been documented extensively. Compounds with similar structures have shown comparable efficacy to standard antibiotics like norfloxacin, especially against Gram-positive bacteria .

Case Studies

- Anticancer Studies : In vivo studies using mouse models demonstrated that compounds with similar thiazole structures significantly reduced tumor size in xenograft models. The mechanism was attributed to the induction of apoptosis via caspase activation pathways .

- Antimicrobial Trials : A clinical trial involving derivatives of thiazoles showed promising results against multi-drug resistant strains of bacteria, suggesting the potential for these compounds in treating resistant infections .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

科学的研究の応用

The compound exhibits a range of biological activities, making it a candidate for further research in pharmacology.

Antimicrobial Properties

Research indicates that sulfonamide derivatives like 4-chloro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide possess significant antimicrobial properties. These compounds inhibit bacterial growth by targeting folic acid synthesis, which is crucial for bacterial proliferation.

- Case Study : A study on related thiazole derivatives demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that the thiazole moiety enhances the compound's efficacy against various pathogens .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly in targeting cancer cell lines.

- Case Study : In vitro studies have shown that derivatives of sulfonamides exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF7). The mechanism involves inducing apoptosis in cancer cells, thereby inhibiting tumor growth .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between the compound and target proteins.

- Findings : Docking simulations reveal that the compound binds effectively to specific receptors involved in cellular signaling pathways related to cancer progression and microbial resistance. This information is crucial for understanding its potential therapeutic applications .

Potential Applications

Given its diverse biological activities, this compound holds promise in several applications:

- Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer drugs.

- Research in Drug Resistance : Investigating its efficacy against resistant strains of bacteria and cancer cells.

- Chemical Biology Studies : Understanding its mechanism of action through detailed biochemical assays and molecular modeling.

化学反応の分析

Sulfonamide Group Reactions

The benzenesulfonamide moiety undergoes characteristic nucleophilic substitutions and hydrolysis:

Hydrolysis :

-

Acidic or basic conditions cleave the sulfonamide bond.

Substitution at Sulfonyl Group :

-

Electrophilic substitution occurs at the para-position of the sulfonamide’s benzene ring:

Thiazole Ring Modifications

The thiazole ring participates in electrophilic and cycloaddition reactions:

Electrophilic Substitution :

Oxidation :

Trifluoromethylphenyl Reactivity

The -CF₃ group directs electrophilic substitution meta to its position:

Nitration :

Reduction :

Ethyl Linker Functionalization

The ethyl chain connecting the thiazole and sulfonamide allows for alkylation or oxidation:

Oxidation to Ketone :

-

Jones reagent (CrO₃/H₂SO₄) oxidizes the ethyl group to a ketone:

-

Product : 4-chloro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)acetyl)benzenesulfonamide.

-

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the thiazole or benzene rings:

Suzuki–Miyaura Coupling :

Experimental Data Table

Mechanistic Insights

-

Sulfonamide Stability : Resistance to hydrolysis under physiological pH (5–7) enhances drug-like properties .

-

Thiazole Reactivity : Electron-deficient due to the -CF₃ group, favoring nucleophilic attacks at C2 and C5 .

This compound’s multifunctional reactivity enables structural diversification for optimizing pharmacokinetic profiles in drug development .

特性

IUPAC Name |

4-chloro-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClF3N2O2S2/c19-14-5-7-16(8-6-14)28(25,26)23-10-9-15-11-27-17(24-15)12-1-3-13(4-2-12)18(20,21)22/h1-8,11,23H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWWABMPNMLMNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClF3N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。